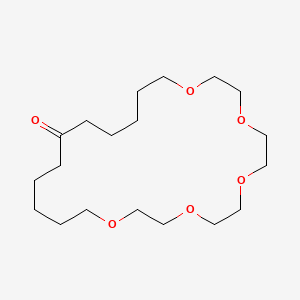
1,4,7,10,13-Pentaoxacyclotetracosan-19-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoxacyclotetracosan-19-one is a macrocyclic compound with the molecular formula C19H36O6. It is a member of the crown ether family, which are known for their ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclotetracosan-19-one typically involves the cyclization of linear polyether precursors. One common method is the reaction of a linear polyether with a suitable diacid chloride under high-dilution conditions to promote cyclization over polymerization . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining the high-dilution conditions necessary for efficient cyclization. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxacyclotetracosan-19-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ether derivatives with various functional groups.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclotetracosan-19-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the development of sensors and separation processes
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclotetracosan-19-one primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and ion transport applications .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A smaller crown ether with similar complexation properties.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with a larger ring size.
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane: A compound with an even larger ring size and more oxygen atoms
Uniqueness
1,4,7,10,13-Pentaoxacyclotetracosan-19-one is unique due to its specific ring size and the number of oxygen atoms, which provide optimal complexation properties for certain metal ions. This makes it particularly useful in applications where selective ion binding is required .
Properties
CAS No. |
55333-55-6 |
|---|---|
Molecular Formula |
C19H36O6 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacyclotetracosan-19-one |
InChI |
InChI=1S/C19H36O6/c20-19-7-3-1-5-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-6-2-4-8-19/h1-18H2 |
InChI Key |
NQKJXPWIYRAZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCCCOCCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















